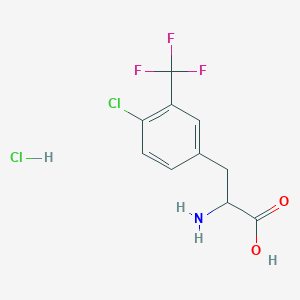
(R)-Methyl3,4-diamino-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl3,4-diamino-4-oxobutanoate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and oxo functional groups, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl3,4-diamino-4-oxobutanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of a suitable precursor with methylamine under controlled conditions to introduce the amino groups. The reaction is often carried out in an organic solvent such as methanol or ethanol, with the temperature carefully regulated to optimize yield and purity.
Industrial Production Methods: Industrial production of ®-Methyl3,4-diamino-4-oxobutanoate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Methyl3,4-diamino-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
®-Methyl3,4-diamino-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies of enzyme interactions and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-Methyl3,4-diamino-4-oxobutanoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxo group can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
(S)-Methyl3,4-diamino-4-oxobutanoate: The enantiomer of the compound, with different stereochemistry.
3,4-Diaminobutanoic acid: A structurally similar compound lacking the methyl group.
4-Oxobutanoic acid: A compound with a similar oxo group but different overall structure.
Uniqueness: ®-Methyl3,4-diamino-4-oxobutanoate is unique due to its specific chiral configuration and the presence of both amino and oxo functional groups. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C5H10N2O3 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
methyl (3R)-3,4-diamino-4-oxobutanoate |
InChI |
InChI=1S/C5H10N2O3/c1-10-4(8)2-3(6)5(7)9/h3H,2,6H2,1H3,(H2,7,9)/t3-/m1/s1 |
Clé InChI |
PRMAISBOUNRTAD-GSVOUGTGSA-N |
SMILES isomérique |
COC(=O)C[C@H](C(=O)N)N |
SMILES canonique |
COC(=O)CC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



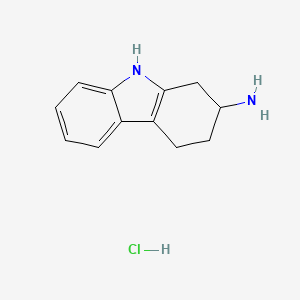
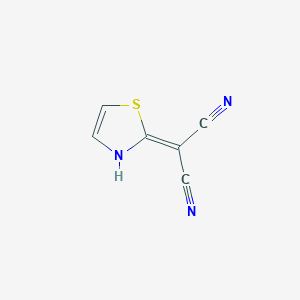
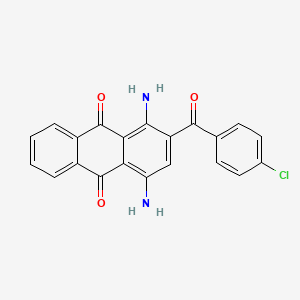
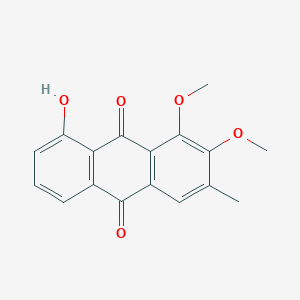
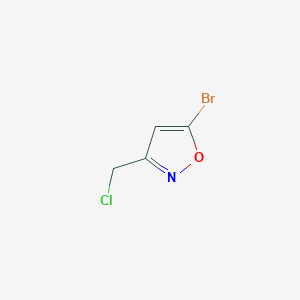
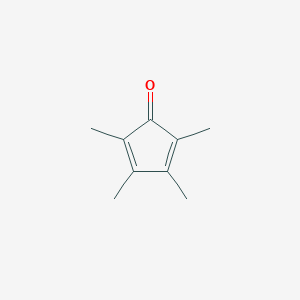
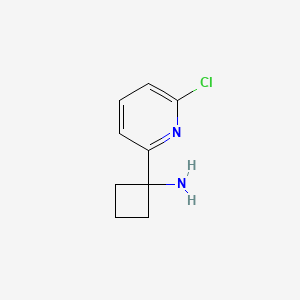
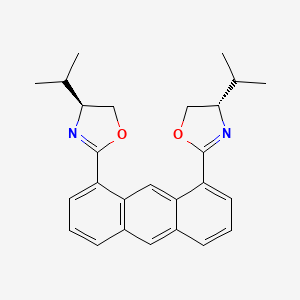

![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)


